6-Methoxybenzofuran-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxybenzofuran-2-sulfonamide is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of a sulfonamide group in the structure enhances its potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzofuran-2-sulfonamide typically involves the following steps:
Formation of 6-Methoxybenzofuran: This can be achieved by the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by cyclization in the presence of acetic anhydride.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the 6-methoxybenzofuran with a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfone derivatives.
Reduction: Reduction of the sulfonamide group can lead to the formation of amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for conditions such as osteoporosis and cancer.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-Methoxybenzofuran-2-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to upregulate bone morphogenetic protein-2 (BMP-2), which plays a crucial role in bone formation and turnover . This makes it a promising candidate for the treatment of osteoporosis.
Comparison with Similar Compounds
6-Hydroxybenzofuran-2-sulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.
6-Methoxybenzofuran-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
Uniqueness: 6-Methoxybenzofuran-2-sulfonamide is unique due to its specific combination of a methoxy group and a sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential for various pharmacological applications compared to its analogs .
Properties
Molecular Formula |
C9H9NO4S |
---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
6-methoxy-1-benzofuran-2-sulfonamide |
InChI |
InChI=1S/C9H9NO4S/c1-13-7-3-2-6-4-9(15(10,11)12)14-8(6)5-7/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
NIJUBGKNXLGGCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.